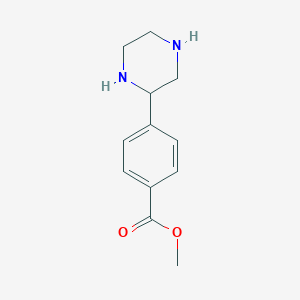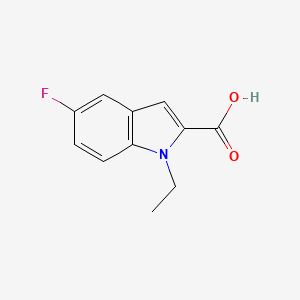
4-Methyl-6-nitro-1H-indole
Descripción general
Descripción
Synthesis Analysis
6-Methyl-4-nitro-1H-indole is a compound within the indole family, notable for its synthetic versatility and functionalization potential. Palladium-catalyzed reactions have become fundamental in the synthesis and functionalization of indoles. The reactivity of 6-Methyl-4-nitro-1H-indole with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility.Molecular Structure Analysis
The molecular formula of 4-Methyl-6-nitro-1H-indole is C9H8N2O2 . The molecular weight is 176.17 g/mol. The IUPAC Standard InChI is InChI=1S/C9H9N/c1-7-3-2-4-9-8 (7)5-6-10-9/h2-6,10H,1H3 .Chemical Reactions Analysis
The compound’s compatibility with environmentally safe reagents like dimethyl carbonate for N-methylation processes underlines its adaptability in eco-friendly synthetic protocols. Indoles’ reactions with nitrogen dioxide and nitrous acid in an aprotic solvent indicate complex reaction pathways leading to various nitro indoles and nitroso derivatives.Aplicaciones Científicas De Investigación
Reactions with Nitrogen Dioxide and Nitrous Acid
The reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent, like benzene, lead to the formation of various derivatives, including isonitroso and nitroso indole derivatives. These reactions are complex and result in different nitro indoles or nitrosation products, highlighting the reactivity of indole compounds towards nitration and nitrosation processes (Astolfi et al., 2006).
Electrosynthesis of Substituted Indoles
A novel method for the synthesis of 1H-indole derivatives involves the electrochemical reduction of substituted o-nitrostyrenes. This process, conducted at room temperature, provides a pathway to various indole derivatives, showcasing the versatility of electrochemical approaches in synthesizing complex heterocyclic compounds (Du et al., 2011).
Organocatalytic Asymmetric Reactions
Organocatalytic reactions involving indoles demonstrate the potential for creating complex indole derivatives with high enantioselectivity. The asymmetric arylmethylation of 2-indolyl methane derivatives, for example, highlights the ability to construct chiral dihydropyrido[1,2-a]indoles efficiently, indicating the significance of organocatalysis in synthesizing biologically active indole frameworks (Ding et al., 2019).
Synthesis and Functionalization through Palladium-Catalyzed Reactions
The synthesis and functionalization of indoles via palladium-catalyzed reactions have become crucial methods in organic chemistry, providing access to a vast number of indole-containing compounds. These methods are celebrated for their tolerance to a wide range of functionalities and applicability to complex molecules, underpinning the importance of palladium catalysis in the synthesis of indoles and their derivatives (Cacchi & Fabrizi, 2005).
N-Methylation Using Dimethyl Carbonate
A greener approach for N-methylation of indoles uses dimethyl carbonate (DMC), an environmentally safe and less toxic reagent. This method allows for high yields and purity of the methylated products, demonstrating the push towards more sustainable and less hazardous chemical processes in the synthesis of nitrogen-containing heterocycles like indoles (Jiang et al., 2001).
Mecanismo De Acción
Target of Action
4-Methyl-6-nitro-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show high-affinity binding to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives impact a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .
Action Environment
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of this compound. For instance, the solvent’s polarizability can induce a local electric field affecting the vibrational characteristics of similar compounds .
Propiedades
IUPAC Name |
4-methyl-6-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHKODNLXFZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3101272.png)
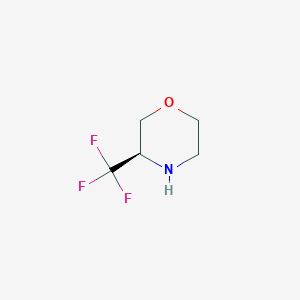
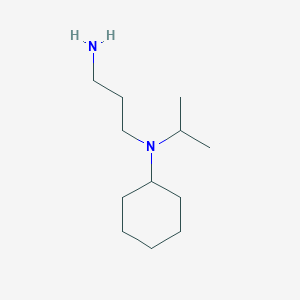
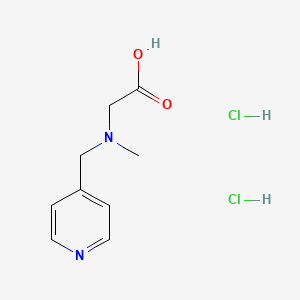



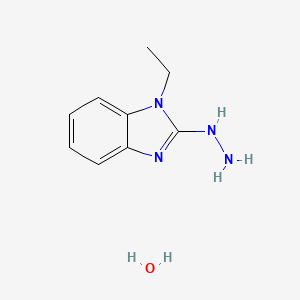
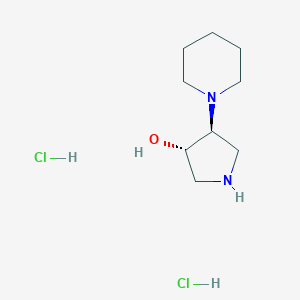
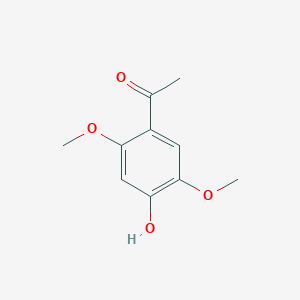
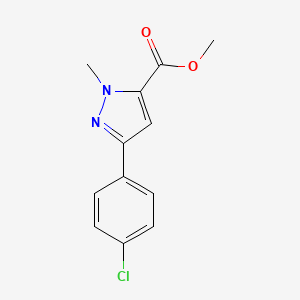
![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone](/img/structure/B3101346.png)
